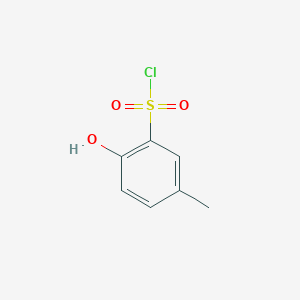

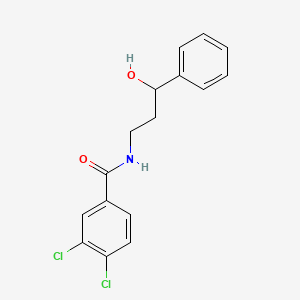

2,4,6-三甲基-N-(2-氧代-1-丙基-1,2,3,4-四氢喹啉-6-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4,6-trimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique structure and has been found to exhibit a range of biochemical and physiological effects.

科学研究应用

Oxidation Catalyst in Cellulose Chemistry

TEMPO is a stable nitroxyl radical that selectively oxidizes primary alcohols to aldehydes and secondary alcohols to ketones. In cellulose chemistry, it plays a crucial role in the oxidation of wood-derived cellulose fibers. By introducing carboxyl groups, TEMPO-treated cellulose can be efficiently disintegrated into individual cellulose nanofibers, known as TOCNFs (TEMPO-oxidized cellulose nanofibers). These TOCNFs exhibit remarkable mechanical properties and have applications in materials science and nanotechnology .

Anti-HIV-1 Potential

While not directly related to TEMPO, it’s worth noting that indole derivatives have biological potential. Researchers have explored novel indolyl and oxochromenyl xanthenone derivatives for their anti-HIV-1 activity. Although this specific compound wasn’t studied, the broader class of indole derivatives remains an area of interest in drug discovery .

Intermediate for Indigo Dye Synthesis

TEMPO serves as a critical alkaline heterocyclic intermediate in the synthesis of indigo dyes. These dyes are widely used in textiles and other coloration applications. The compound’s stability and reactivity make it valuable for creating various light-sensitive dyes .

Biomedical Applications

TEMPO’s stable nitroxyl radical structure has led to its exploration in biomedical research. While specific applications are diverse, its potential includes drug delivery systems, antioxidant therapies, and controlled radical polymerization. Researchers continue to investigate its bioactivity and safety profiles .

Polymer Science and Radical Polymerization

In polymer chemistry, TEMPO acts as a free radical scavenger, inhibiting unwanted side reactions during polymerization. It contributes to the controlled growth of polymer chains, leading to well-defined structures. Its use in reversible-deactivation radical polymerization (RDRP) techniques enhances polymer synthesis .

Organic Synthesis and Oxidation Reactions

Beyond cellulose and polymer applications, TEMPO finds use in various organic transformations. It selectively converts alcohols to aldehydes or ketones, making it valuable for synthetic chemistry. The TEMPO/NaClO/NaBr system, which cyclically regenerates the active oxidant, exemplifies its efficiency in alcohol oxidation reactions .

属性

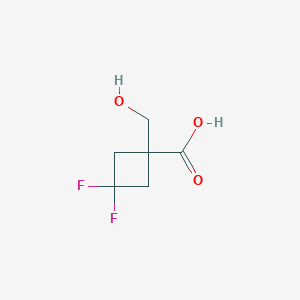

IUPAC Name |

2,4,6-trimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-5-10-24-19-8-7-18(13-17(19)6-9-20(24)25)23-22(26)21-15(3)11-14(2)12-16(21)4/h7-8,11-13H,5-6,9-10H2,1-4H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUYETJBLKRQCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-trimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2761949.png)

![N-(cyclopropylmethyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2761953.png)

![tert-Butyl 2-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2761954.png)